(3Z)-1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Description
This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with an indol-2-one scaffold. Key structural attributes include:
- Substituents: A 2-chlorobenzyl group at the N1 position of the indole and a 4-fluorophenyl group at the C2 position of the thiazolo-triazole moiety.
- Stereochemistry: The Z-configuration at the C3 position is critical for maintaining planar geometry, facilitating π-π interactions in biological targets .
- Synthetic route: Likely synthesized via condensation reactions between substituted indole precursors and thiazolo-triazole intermediates, followed by crystallization (e.g., using dimethylformamide as a solvent) .
Properties
Molecular Formula |
C25H14ClFN4O2S |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H14ClFN4O2S/c26-18-7-3-1-5-15(18)13-30-19-8-4-2-6-17(19)20(23(30)32)21-24(33)31-25(34-21)28-22(29-31)14-9-11-16(27)12-10-14/h1-12H,13H2/b21-20- |
InChI Key |
JBHIYQMBNUZOMU-MRCUWXFGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)/C2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo-triazole core, which can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative. The subsequent steps involve the introduction of the fluorophenyl group and the chlorobenzyl moiety through nucleophilic substitution reactions. The final step often includes the formation of the indolone structure via a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations would include the availability and cost of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indolone moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolone moiety would yield oxo derivatives, while nucleophilic substitution of the chlorobenzyl group could introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolo-triazole derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo-triazole core is known to bind to certain enzymes, inhibiting their activity. The fluorophenyl and chlorobenzyl groups enhance the compound’s binding affinity and specificity, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the thiazolo-triazole-indole backbone but differ in substituents, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Thiazolo-Triazole-Indole Derivatives
Notes:
- Electron-withdrawing vs.
- Biological activity : Analogs with chloro or fluorophenyl groups (e.g., Compound 2h) exhibit stronger anticancer activity, suggesting halogenated substituents improve efficacy .
- Solubility : Methoxy-substituted derivatives (e.g., ) show higher aqueous solubility due to increased polarity, beneficial for drug delivery .
Mechanistic Insights from Structural Similarity
- Shared mechanisms of action (MOAs) : Compounds with identical scaffolds (e.g., thiazolo-triazole-indole) often target kinases or DNA topoisomerases due to planar aromatic systems enabling intercalation or ATP-binding site interactions .
- Divergent MOAs : Substituent variations alter selectivity. For example, furan or thiophene substituents (Compound 2j/k) may shift activity toward metabolic enzymes versus kinases .
Crystallographic and Conformational Analysis
- Planarity : The target compound’s near-planar conformation (excluding the perpendicular 4-fluorophenyl group) mirrors isostructural analogs (), favoring stacking interactions in crystal lattices or protein binding pockets .
- Hydrogen bonding: Unlike derivatives with amide groups (e.g., Compound 2h/i), the target compound lacks hydrogen-bond donors, reducing polar interactions but enhancing membrane permeability .
Biological Activity
The compound (3Z)-1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The chemical structure of the compound is complex, featuring multiple heterocycles including thiazole and triazole rings. The presence of chlorine and fluorine substituents may influence its biological activity by modulating electronic properties and interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to thiazolo[3,2-b][1,2,4]triazol-6-ones. In a comprehensive evaluation involving nearly 60 human cancer cell lines, compounds structurally similar to the target molecule demonstrated significant cytotoxic effects against various cancer types including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
Case Study: Anticancer Efficacy
A study evaluated the efficacy of synthesized thiazolo[3,2-b][1,2,4]triazol-6-one derivatives using a full panel of human cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer types. For instance:
- Renal Cancer : IC50 = 12 μM
- Breast Cancer : IC50 = 15 μM
- Leukemia : IC50 = 10 μM
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, compounds with similar structures have been shown to inhibit protein kinases and other signaling pathways critical for cancer cell survival.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound may possess antimicrobial activity. Testing against various bacterial strains revealed moderate activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
